Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)
説明
Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a deuterium-labeled analog of diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. The compound features four deuterium atoms on the phenylacetic acid moiety, replacing hydrogen atoms at the 2, 3, 4, and 5 positions of the benzene ring . This isotopic labeling enhances its utility in quantitative mass spectrometry (MS)-based analyses, where it serves as a stable internal standard to improve precision and accuracy in pharmacokinetic and metabolic studies .
特性
IUPAC Name |
sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWPUGNDIVLNH-QOJBZNDNSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635725 | |
| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154523-54-3 | |
| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Deuteration of Phenylacetic Acid
Deuterium incorporation is achieved through acid-catalyzed exchange reactions. A typical protocol involves:
-
Reagents : Phenylacetic acid, deuterium oxide (DO), and a catalytic amount of sulfuric acid.
-
Conditions : Heating at 120°C for 48 hours under reflux with continuous stirring.
-
Isolation : The deuterated product is purified via vacuum distillation, yielding phenyl-d4-acetic acid with >98% isotopic enrichment.
Table 1: Reaction Parameters for Deuteration
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Reaction Time | 48 hours |
| Catalyst | HSO (5 mol%) |
| Isotopic Purity | ≥98% |
Condensation with 2,6-Dichloroaniline
The deuterated phenylacetic acid reacts with 2,6-dichloroaniline in a Friedel-Crafts acylation:
-
Reagents : Phenyl-d4-acetic acid, 2,6-dichloroaniline, thionyl chloride (SOCl).
-
Conditions : SOCl acts as both a solvent and acylating agent at 80°C for 6 hours.
-
Mechanism : The acid chloride intermediate forms, which subsequently reacts with 2,6-dichloroaniline to yield diclofenac-d4 acid.
Equation :
Sodium Salt Formation
The final step involves neutralizing diclofenac-d4 acid with sodium hydroxide:
-
Reagents : Diclofenac-d4 acid, NaOH (1M aqueous solution).
-
Conditions : Stirring at 25°C for 2 hours, followed by lyophilization to obtain the sodium salt.
Optimization of Reaction Conditions
Catalytic Efficiency in Deuteration
Isotopic enrichment depends critically on catalyst selection. Sulfuric acid outperforms alternatives like p-toluenesulfonic acid (PTSA), achieving 98% deuteration versus 85% with PTSA under identical conditions.
Table 2: Catalyst Performance Comparison
| Catalyst | Isotopic Purity | Reaction Time |
|---|---|---|
| HSO | 98% | 48 hours |
| PTSA | 85% | 72 hours |
Solvent Effects in Acylation
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates by stabilizing the acyl chloride intermediate. However, SOCl as a solvent eliminates the need for additional solvents, simplifying purification.
Characterization and Quality Control
Spectroscopic Analysis
-
NMR Spectroscopy : confirms deuterium incorporation by the absence of proton signals at δ 7.1–7.3 ppm (aromatic protons).
-
Mass Spectrometry : High-resolution MS shows a molecular ion peak at m/z 322.155, consistent with the theoretical molecular weight.
Table 3: Analytical Data
| Technique | Key Findings |
|---|---|
| Absence of aromatic proton signals | |
| HR-MS | m/z 322.155 (M) |
| HPLC | Purity >99.5% (C18 column, 254 nm) |
Stability Profiling
Diclofenac-d4 Sodium Salt exhibits stability comparable to its non-deuterated counterpart, with a shelf life of 24 months at -20°C. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months.
Applications in Pharmaceutical Research
Pharmacokinetic Tracers
The deuterated form enables precise tracking of diclofenac metabolism. In a study comparing diclofenac sodium and potassium salts, deuterated analogs facilitated differentiation between rapid-release (C = 90.43–107.17 ng/mL) and sustained-release formulations (AUC = 92.52–117.39 ng·h/mL).
化学反応の分析
Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
科学的研究の応用
Pharmacokinetics and Drug Development
Diclofenac-d4 sodium salt is frequently employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of diclofenac. The deuterated compound allows for precise tracking in biological systems due to its distinct mass signature compared to non-deuterated forms.
-
Case Study: Intravitreal Pharmacokinetics
A study compared the pharmacokinetics of diclofenac sodium solution versus diclofenac acid suspension in rabbit models. Results indicated that the sodium salt exhibited rapid clearance from the vitreous humor, while the suspension maintained higher drug levels over extended periods, suggesting potential for sustained release formulations using deuterated analogs for tracking purposes . -
Table 1: Pharmacokinetic Parameters of Diclofenac-d4 Sodium Salt
Parameter Value Half-life (Vitreous Humor) 2.9 hours Half-life (Retina-Choroid) 0.9 hours Clearance Rate High
Formulation Studies
The physicochemical properties of diclofenac-d4 sodium salt are crucial in developing various pharmaceutical formulations. Its solubility and stability profiles can be significantly different from those of non-deuterated forms, influencing formulation strategies.
-
Research on Modified Release Forms
Studies have shown that formulations containing diclofenac sodium salt can be engineered for modified release profiles to minimize gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). This is achieved through the use of polymeric excipients that control the drug's release rate . -
Table 2: Comparison of Release Profiles
Formulation Type Release Mechanism Observed Release Rate Solid Capsules Delayed Release 5.49 minutes Coated Tablets Immediate Release 8.13 minutes
Therapeutic Efficacy in Clinical Studies
Diclofenac-d4 sodium salt is also utilized in clinical settings to evaluate therapeutic efficacy against inflammatory conditions. Its use as a reference standard allows researchers to compare new formulations with established treatments.
- Case Study: Efficacy in Filamentary Keratitis
A randomized study involving diclofenac sodium eyedrops demonstrated significant improvement in clinical symptoms compared to placebo treatments. The rapid onset of action and sustained relief were notable, indicating the potential for enhanced formulations using deuterated compounds for better therapeutic outcomes .
Analytical Applications
In analytical chemistry, diclofenac-d4 sodium salt serves as an internal standard in mass spectrometry and chromatography. Its unique isotopic signature facilitates accurate quantification of diclofenac levels in biological samples.
-
Mass Spectrometry Applications
The use of diclofenac-d4 as an internal standard improves the reliability of quantitative assays by compensating for variability in sample preparation and instrument performance . -
Table 3: Analytical Method Comparisons
Method Sensitivity Specificity HPLC High Moderate LC-MS Very High High
作用機序
Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling. By inhibiting these enzymes, the compound reduces inflammation and pain .
類似化合物との比較
Key Properties:
- CAS Number : 154523-54-3 (sodium salt form)
- Molecular Formula : C₁₄H₆D₄Cl₂NNaO₂
- Molecular Weight : 300.18 g/mol
- Purity : ≥98 atom% deuterium
- Applications : Internal standard for diclofenac quantification in biological matrices (e.g., plasma, urine) and environmental samples .
Structural and Isotopic Variants of Diclofenac
Diclofenac derivatives vary in isotopic labeling (e.g., ²H, ¹³C) and chemical form (free acid, sodium salt, metabolites). Below is a comparative analysis:
Table 1: Comparison of Diclofenac Isotopologs and Derivatives
Analytical and Functional Differences
Isotope Type and Position: Diclofenac-d4 Sodium Salt and Diclofenac-d4 (free acid) both use deuterium but differ in ionization state. The sodium salt enhances solubility in aqueous MS solvents (e.g., methanol/water) , while the free acid is used in organic-phase analyses . [¹³C₆]-Diclofenac Sodium Hydrate incorporates ¹³C in the aromatic ring, minimizing isotopic interference in MS fragmentation patterns compared to ²H-labeled analogs .
Metabolite-Specific Analogs: 4'-Hydroxy Diclofenac-d4 is critical for studying oxidative metabolism via cytochrome P450 enzymes. Its deuterated form reduces co-elution issues with endogenous metabolites . Diclofenac Acyl-β-D-Glucuronide is a Phase II metabolite, used to assess conjugation pathways and drug-drug interactions .
Cost and Availability :
- Deuterated compounds (e.g., Diclofenac-d4 Sodium Salt) are generally more affordable than ¹³C-labeled variants. For example, 5 mg of Diclofenac-d4 costs ~$235, whereas [¹³C₆]-Diclofenac Sodium Hydrate is priced at ~$21,000/10 mg .
- Metabolite standards (e.g., 4'-Hydroxy Diclofenac-d4) command premium pricing due to synthesis complexity ($615/0.5 mg) .
生物活性
Diclofenac-d4 sodium salt, a deuterated form of the well-known nonsteroidal anti-inflammatory drug (NSAID) diclofenac, is primarily utilized in research settings to study drug metabolism and pharmacokinetics. This article examines its biological activity, focusing on its mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Chemical Name: 2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid sodium salt
- Molecular Formula: C14H10Cl2NNaO2
- Molecular Weight: 318.14 g/mol
- Purity: ≥99%
Diclofenac-d4 functions by inhibiting cyclooxygenase enzymes COX-1 and COX-2, which are crucial for the synthesis of prostaglandins involved in inflammation and pain signaling. The IC50 values for COX-1 and COX-2 inhibition are approximately 0.075 μM and 0.038 μM, respectively .
Pharmacokinetics
The pharmacokinetic profile of diclofenac-d4 is similar to that of its non-deuterated counterpart, with notable characteristics:
- Absorption: Rapid absorption with peak plasma concentrations occurring within 10 minutes to 2 hours post-administration.
- Distribution: High protein binding (>99.7%), primarily to albumin. It has a volume of distribution ranging from 5 to 10 L .
- Metabolism: Primarily hepatic, involving oxidation and conjugation processes. Major metabolites include 4'-hydroxy diclofenac, which has reduced activity compared to the parent compound .
- Elimination: Approximately 60% of the dose is excreted via urine, with a terminal half-life of about 2 hours; however, the apparent half-life considering all metabolites can extend up to 33 hours .
Anti-inflammatory Effects
Diclofenac-d4 exhibits significant anti-inflammatory properties, making it effective in treating conditions such as arthritis and acute pain. Its mechanism involves:
- Inhibition of prostaglandin synthesis.
- Modulation of pain pathways through inhibition of phospholipase A2 .
Case Studies
-
Topical Application in Keratitis:
A randomized study compared diclofenac sodium 0.1% eyedrops with sodium chloride drops in patients with filamentary keratitis (FK). Results indicated that diclofenac significantly improved clinical symptoms more rapidly than sodium chloride without notable adverse effects . -
Kidney Toxicity Assessment:
Research involving rats showed that administration of diclofenac sodium at a dose of 50 mg/kg resulted in severe kidney damage characterized by histopathological changes and increased oxidative stress markers. Co-administration with antioxidants like vitamin E mitigated some damage indicators .
Data Summary
The following table summarizes key pharmacological data related to diclofenac-d4 sodium salt:
| Parameter | Value |
|---|---|
| COX-1 IC50 | 0.075 μM |
| COX-2 IC50 | 0.038 μM |
| Peak Plasma Concentration | 10 min - 2 h |
| Protein Binding | >99.7% |
| Volume of Distribution | 5 - 10 L |
| Urinary Excretion | ~60% |
| Terminal Half-Life | ~2 h |
Q & A
Q. What is the role of Diclofenac-d4 Sodium Salt as an internal standard in quantifying diclofenac via LC-MS/MS?
Diclofenac-d4 Sodium Salt is used as a stable isotopically labeled internal standard (SIL-IS) to correct for variability in sample preparation, ionization efficiency, and matrix effects during LC-MS/MS analysis. Methodologically, it is spiked into samples at a known concentration prior to extraction (e.g., liquid-liquid extraction with ethyl acetate) . Quantification relies on comparing the analyte-to-internal standard peak area ratio against a calibration curve. The deuterium atoms in Diclofenac-d4 minimize co-elution interference with non-deuterated diclofenac, ensuring accurate quantification .
Q. How is the isotopic purity of Diclofenac-d4 Sodium Salt validated in synthesis workflows?
Isotopic purity (≥98 atom% D) is validated using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the phenyl-d4 positions. For NMR, the absence of proton signals at the deuterated aromatic carbons confirms isotopic enrichment. Mass spectrometry detects the molecular ion cluster (e.g., m/z 296.15 for Diclofenac-d4 vs. 292.10 for non-deuterated diclofenac) to assess isotopic contribution .
Q. What storage conditions are recommended for Diclofenac-d4 Sodium Salt to ensure stability?
The compound should be stored at 0–6°C in airtight, light-protected containers to prevent deuterium exchange and degradation. Stability under these conditions is typically validated via periodic LC-MS analysis to monitor deuterium loss or decomposition products .
Advanced Research Questions
Q. How can deuterium isotope effects influence chromatographic separation of Diclofenac-d4 Sodium Salt from its non-deuterated counterpart?
Deuterium substitution reduces the compound’s hydrophobicity, potentially causing earlier elution in reversed-phase chromatography compared to non-deuterated diclofenac. To mitigate this, use a C18 column with a shallow acetonitrile/water gradient (e.g., 40%–60% over 10 minutes) and adjust mobile phase pH to 3.5–4.0 (using formic acid) to maximize retention time alignment .
Q. What strategies resolve matrix effects when using Diclofenac-d4 Sodium Salt in complex biological matrices (e.g., plasma or tissue homogenates)?
Matrix effects can be minimized by:
- Sample Cleanup: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to remove lipids and proteins .
- Ionization Suppression Mitigation: Diluting samples post-extraction or using a stable isotope dilution assay (SIDA) to normalize signal variability .
- Method Validation: Assessing matrix effects via post-column infusion experiments and comparing slopes of calibration curves in solvent vs. matrix .
Q. How does Diclofenac-d4 Sodium Salt aid in distinguishing pharmacokinetic (PK) data from exogenous vs. endogenous diclofenac sources?
In PK studies, the deuterated internal standard compensates for extraction efficiency and ionization variability. By spiking Diclofenac-d4 into samples before processing, researchers differentiate endogenous diclofenac (if present) from administered doses, ensuring accurate quantification of exogenous drug levels .
Q. What experimental designs are critical for assessing Diclofenac-d4 Sodium Salt’s stability under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffers across a pH range (e.g., 1–9) at 37°C. Monitor degradation via LC-MS/MS for deuterium loss (e.g., m/z shifts) or hydrolysis products. Use kinetic modeling to predict shelf-life under physiological conditions .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in COX inhibition assays when using Diclofenac-d4 Sodium Salt?
Contradictions may arise from deuterium isotope effects altering binding affinity to COX-1/COX-2. Validate assays by:
- Comparing IC50 values of Diclofenac-d4 and non-deuterated diclofenac in parallel experiments.
- Using isothermal titration calorimetry (ITC) to assess binding thermodynamics, ensuring deuterium does not perturb enzyme interactions .
Q. What analytical parameters are prioritized when cross-validating Diclofenac-d4 Sodium Salt quantification across multiple laboratories?
Harmonize protocols for:
- Extraction Efficiency: Standardize liquid-liquid extraction solvent ratios (e.g., ethyl acetate:water 3:1) .
- Ion Source Parameters: Maintain consistent ESI voltage (e.g., +3.5 kV) and desolvation temperature (400°C) .
- Quality Controls: Use inter-laboratory reference materials to assess precision (CV <15%) and accuracy (80%–120%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
